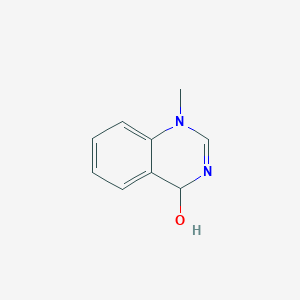

1-Methyl-1,4-dihydroquinazolin-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

1-methyl-4H-quinazolin-4-ol |

InChI |

InChI=1S/C9H10N2O/c1-11-6-10-9(12)7-4-2-3-5-8(7)11/h2-6,9,12H,1H3 |

InChI Key |

ALSOPSFXZCSFRW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC(C2=CC=CC=C21)O |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 1 Methyl 1,4 Dihydroquinazolin 4 Ol

Oxidative Transformations

The oxidation of 1,4-dihydroquinazolin-4-ol derivatives represents a key transformation, leading to the corresponding aromatic quinazolinone systems. This process is not only synthetically valuable but also sheds light on the inherent reactivity of the dihydro-fused pyrimidine (B1678525) ring.

Conversion to Quinazolinone Derivatives

The primary oxidative transformation of 1-Methyl-1,4-dihydroquinazolin-4-ol results in the formation of 1-Methyl-3,4-dihydroquinazolin-4-one, also known as 1-methylquinazolin-4(3H)-one. This conversion involves the formal loss of two hydrogen atoms, leading to the aromatization of the heterocyclic ring system. Various oxidizing agents can be employed to effect this transformation, with the choice of reagent often influencing the reaction conditions and yields.

Mechanistic Pathways of Oxidation

The oxidation of 1,4-dihydroquinazolin-4-ols to their corresponding quinazolin-4-ones can proceed through different mechanistic pathways, largely dependent on the oxidant used. One plausible mechanism involves an initial hydride abstraction from the C4 position, generating a resonance-stabilized carbocation. Subsequent deprotonation at the N3 position leads to the formation of the stable, aromatic quinazolinone ring.

Alternatively, a stepwise mechanism can be envisioned, particularly in biological or biomimetic systems. This could involve an initial one-electron oxidation to form a radical cation, followed by proton loss and a second one-electron oxidation to yield the final product. The presence of the methyl group at the N1 position can influence the electronic properties of the heterocyclic system, potentially affecting the rate and regioselectivity of the oxidation process.

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is characterized by the interplay of its nucleophilic and electrophilic centers. The lone pairs of electrons on the nitrogen atoms and the oxygen of the hydroxyl group impart nucleophilic character, while the carbon atoms of the heterocyclic ring can act as electrophilic sites.

The nucleophilic character of the nitrogen at position 3 and the hydroxyl group at C4 allows for reactions with various electrophiles. For instance, alkylation and acylation can occur at these positions. Conversely, the C2 and C4 carbons can be susceptible to nucleophilic attack, particularly after activation of the molecule. For example, in the presence of a strong acid, protonation of the hydroxyl group can generate a good leaving group (water), rendering the C4 position highly electrophilic and prone to attack by nucleophiles.

Ring-Opening and Ring-Closure Reactions in Dihydroquinazolinol Systems

The structural integrity of the dihydroquinazolinol ring system is generally robust; however, under specific conditions, ring-opening and ring-closure reactions can be induced. Ring-opening of the dihydropyrimidine (B8664642) ring can occur through cleavage of the C-N bonds, often facilitated by strong nucleophiles or under harsh reaction conditions. For instance, treatment with strong reducing agents could potentially lead to the cleavage of the heterocyclic ring.

Conversely, the synthesis of this compound itself relies on a ring-closure reaction. A common synthetic route involves the condensation of N-methyl-2-aminobenzamide with a suitable one-carbon electrophile, such as formaldehyde (B43269) or its equivalent. This intramolecular cyclization is a key step in forming the dihydroquinazoline (B8668462) core.

Derivatization at the Hydroxyl Group and Nitrogen Atoms

The presence of a hydroxyl group and two nitrogen atoms in this compound provides ample opportunities for derivatization, allowing for the synthesis of a diverse range of analogues with potentially altered chemical and biological properties.

Derivatization of the Hydroxyl Group:

The hydroxyl group at the C4 position can undergo typical alcohol reactions. These include:

O-Alkylation: Reaction with alkyl halides in the presence of a base can yield the corresponding 4-alkoxy derivatives. nih.gov

O-Acylation: Treatment with acyl chlorides or anhydrides can lead to the formation of 4-acyloxy derivatives. mdpi.com

Esterification: Reaction with carboxylic acids under acidic catalysis can produce the corresponding esters.

Derivatization of the Nitrogen Atoms:

The nitrogen atoms at positions 1 and 3 also serve as sites for modification:

N-Alkylation: While the N1 position is already methylated, the N3 position can be further alkylated using appropriate alkylating agents. Studies on related quinazolinone systems have shown that the regioselectivity of N-alkylation can be influenced by the reaction conditions, such as the choice of base and solvent. juniperpublishers.combeilstein-journals.org

N-Acylation: The N3 position can be acylated with acylating agents like acyl chlorides or anhydrides to introduce an acyl group. mdpi.com

The table below summarizes some potential derivatization reactions:

| Functional Group | Reagent Example | Product Type |

| C4-Hydroxyl | Methyl Iodide / Base | 4-Methoxy derivative |

| C4-Hydroxyl | Acetyl Chloride | 4-Acetoxy derivative |

| N3-Amine | Alkyl Halide / Base | N3-Alkyl derivative |

| N3-Amine | Acyl Chloride | N3-Acyl derivative |

Chemodivergent Reaction Pathways

Chemodivergent synthesis refers to the ability to generate different products from a common starting material by selectively tuning the reaction conditions. rsc.org The multifunctional nature of this compound makes it an interesting substrate for exploring such divergent reactivity.

By carefully selecting catalysts, solvents, and reagents, it is conceivable to steer the reaction of this compound towards different outcomes. For example:

Solvent-Controlled Selectivity: In some heterocyclic systems, the polarity of the solvent can influence the reaction pathway. A polar solvent might favor an ionic mechanism, while a nonpolar solvent could promote a radical pathway, leading to different products.

Catalyst-Controlled Divergence: The choice of a Lewis acid or a Brønsted acid catalyst can activate different sites of the molecule, leading to distinct reaction products. For instance, a hard Lewis acid might coordinate to the hydroxyl oxygen, while a soft Lewis acid might interact with the nitrogen atoms, thereby directing the attack of a nucleophile to different positions.

While specific examples for this compound are not extensively documented in the literature, the principles of chemodivergent synthesis suggest a rich and largely unexplored area of its chemical reactivity. rsc.org

Spectroscopic Characterization and Structural Elucidation of 1 Methyl 1,4 Dihydroquinazolin 4 Ol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1-Methyl-1,4-dihydroquinazolin-4-ol and its analogs. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the context of this compound derivatives, specific proton signals are characteristic of the quinazoline (B50416) scaffold and its substituents.

For instance, in 2-phenyl-2,3-dihydroquinazolin-4(1H)-one, the proton NMR spectrum in CDCl₃ shows a singlet for the proton at position 2 (H-2) at approximately 5.92 ppm. The aromatic protons of the quinazoline ring and the phenyl substituent typically appear in the range of 6.71 to 7.99 ppm. acgpubs.org Similarly, for 2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one, the six protons of the two methyl groups at C-2 give a characteristic singlet at around 1.39 ppm in DMSO-d₆. acgpubs.org

The diastereotopic effect, an anomalous difference in the chemical shifts of methylene (B1212753) protons, has been observed and studied in certain 2,3-dihydroquinazolin-4(1H)-ones using ¹H NMR, providing deeper insights into their conformational structures. researchgate.net

Table 1: ¹H NMR Data for Selected Dihydroquinazolinone Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm and Multiplicity |

| 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one acgpubs.org | CDCl₃ | 7.99 (d, 1H), 7.67-7.58 (m, 2H), 7.47-7.44 (m, 2H), 7.37-7.31 (m, 2H), 6.96 (t, 1H), 6.71 (d, 1H), 5.92 (s, 1H), 5.80 (s, 1H, br), 4.44 (s, 1H, br) |

| 2,2-Dimethyl-2,3-dihydroquinazolin-4(1H)-one acgpubs.org | DMSO | 7.95 (s, 1H), 7.59 (dd, 1H), 7.23 (dt, 1H), 6.67-6.61 (m, 3H), 1.39 (s, 6H) |

| 2-Methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one rsc.org | CDCl₃ | 7.95 (d, 1H), 7.33-7.42 (m, 5H), 6.90 (t, 1H), 6.67 (d, 1H), 5.88 (s, 1H), 1.72 (s, 3H) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. youtube.comyoutube.com The chemical shift of each carbon atom is dependent on its hybridization and the electronegativity of the atoms attached to it. oregonstate.edulibretexts.org

In 2,3-dihydroquinazolin-4(1H)-one derivatives, the carbonyl carbon (C-4) typically resonates at a low field, around 163-165 ppm. acgpubs.orgrsc.org The carbon atoms of the aromatic rings appear in the range of approximately 114 to 148 ppm. For example, in 2-phenyl-2,3-dihydroquinazolin-4(1H)-one, the carbonyl carbon (C-4) appears at 164.7 ppm, and the carbon at position 2 (C-2) is observed at around 66.8 ppm. acgpubs.org In 2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one, the C-4 carbon resonates at 163.5 ppm, and the C-2 carbon appears at 67.3 ppm. acgpubs.org

Table 2: ¹³C NMR Data for Selected Dihydroquinazolinone Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

| 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one acgpubs.org | CDCl₃ | 164.7, 147.2, 138.5, 134.0, 130.1, 129.1, 128.7, 127.4, 119.7, 114.6 |

| 2,2-Dimethyl-2,3-dihydroquinazolin-4(1H)-one acgpubs.org | DMSO | 163.5, 147.5, 133.7, 127.6, 116.9, 114.7, 114.3, 67.3, 29.5 |

| 2-Methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one rsc.org | DMSO-d₆ | 163.8, 147.7, 141.1, 133.9, 132.4, 130.9, 130.3, 128.8, 127.8, 127.6, 117.9, 114.9, 82.7, 25.7 |

Two-Dimensional NMR Techniques (e.g., NOESY)

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for determining the spatial proximity of atoms within a molecule. nih.govbas.bg NOESY experiments detect through-space interactions between protons that are close to each other, which helps in establishing the three-dimensional structure and stereochemistry. nih.gov

For complex quinazoline derivatives, NOESY can be used to assign methyl resonances and to understand the conformation of the molecule in solution. nih.gov For instance, a NOESY experiment on a substituted quinazoline could reveal correlations between the protons of the methyl group at position 1 and specific protons on the quinazoline ring or other substituents, thereby confirming their relative orientation. The optimization of the NOE mixing time is a critical parameter in these experiments. nih.gov Advanced techniques like 4-D diagonal-suppressed methyl-methyl NOESY are particularly useful for large proteins and complex molecules to resolve signal degeneracy. nih.gov

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

In the IR spectra of 2,3-dihydroquinazolin-4(1H)-one derivatives, characteristic absorption bands are observed. A strong absorption band corresponding to the C=O stretching vibration of the amide group is typically found in the region of 1650-1680 cm⁻¹. rsc.org The N-H stretching vibrations of the amine and amide groups usually appear as broad bands in the range of 3100-3400 cm⁻¹. rsc.org For example, the IR spectrum of 2-phenyl-2,3-dihydroquinazolin-4(1H)-one shows characteristic peaks at 3301, 3176 (N-H stretching), and 1653 cm⁻¹ (C=O stretching). acgpubs.org

Raman spectroscopy, being complementary to IR, can also be used to identify these functional groups, particularly for vibrations that are more Raman-active, such as those of non-polar bonds.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. acgpubs.orgnih.gov By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, the exact molecular formula can be confirmed. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. For instance, in the synthesis of a 2,3-dihydroquinazolinone derivative, HRMS (ESI-TOF) was used to confirm the molecular formula as C₁₄H₉N₃O₃ by matching the calculated m/z for the [M+Na]⁺ ion (290.0536) with the found value (290.0536). rsc.org Electron ionization (EI) is another common method used in mass spectrometry. nist.gov

Electron Spin Resonance (ESR) Spectroscopy for Reaction Mechanism Studies

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically used to study species with unpaired electrons, such as free radicals. mlsu.ac.inbhu.ac.inwikipedia.org This method is particularly valuable for investigating reaction mechanisms that involve radical intermediates. mlsu.ac.in

While this compound itself is not a radical, ESR spectroscopy can be employed to study its formation or reaction pathways if radical intermediates are involved. mlsu.ac.inbhu.ac.in The detection and characterization of these transient radical species can provide crucial evidence for a proposed reaction mechanism. The integration of ESR with techniques like scanning tunneling microscopy (STM) has opened new avenues for studying spin excitations at the atomic level. aps.org The hyperfine splitting observed in an ESR spectrum can give detailed information about the distribution of the unpaired electron within the radical. mlsu.ac.inbhu.ac.in

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available in crystallographic databases, extensive research has been conducted on the crystal structures of closely related quinazoline and quinazolinone derivatives. The analysis of these structures provides a strong foundation for understanding the likely structural characteristics of this compound.

A prominent example is the crystal structure of 2-methylquinazolin-4(3H)-one hydrochloride. nih.goviucr.org In this salt, the quinazolinium moiety is reported to be exactly planar, with the exception of some of the hydrogen atoms on the methyl group. nih.goviucr.org The protonation occurs at the N1 nitrogen atom of the pyrimidine (B1678525) ring. This planarity is a common feature in many quinazolinone derivatives, arising from the aromatic nature of the fused benzene (B151609) and pyrimidine rings. nih.govresearchgate.net

Similarly, the crystal structure of 2,3-dimethylquinazolin-4(3H)-one reveals that the non-hydrogen atoms of the molecule are essentially coplanar. nih.gov The crystal packing in this derivative is stabilized by weak C—H⋯O hydrogen bonds, which form chains of molecules, as well as π–π stacking interactions between the benzene and pyrimidine rings of adjacent molecules. nih.gov

The data from these related structures strongly suggest that the bicyclic core of this compound would also be largely planar. The methyl group at the N1 position and the hydroxyl group at the C4 position would be the primary substituents influencing its solid-state conformation and intermolecular hydrogen bonding patterns, which would likely involve the hydroxyl group and the nitrogen atoms of the pyrimidine ring.

A summary of the crystallographic data for some relevant quinazolinone derivatives is presented in the interactive table below.

Interactive Table: Crystallographic Data for Selected Quinazolinone Derivatives

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| 2-methylquinazolin-4(3H)-one hydrochloride | C₉H₉N₂O⁺·Cl⁻ | Orthorhombic | Pbcm | - | - | - | - | nih.goviucr.org |

| 2,3-dimethylquinazolin-4(3H)-one | C₁₀H₁₀N₂O | Orthorhombic | Pnma | 4.826 | 7.919 | 23.060 | - | nih.gov |

| 2-methyl-3-(phenylamino)-quinazolin-4(3H)-one | C₁₅H₁₃N₃O | Monoclinic | P2₁/n | 8.8631 | 13.7652 | 11.1333 | 111.953 | researchgate.net |

Computational Chemistry and Mechanistic Insights for 1 Methyl 1,4 Dihydroquinazolin 4 Ol

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. While DFT studies have been performed on various quinazoline (B50416) derivatives to understand their reactivity, stability, and spectroscopic characteristics, specific calculations for 1-Methyl-1,4-dihydroquinazolin-4-ol are not documented. researchgate.netresearchgate.netaimspress.com

Prediction of Reactivity Descriptors (e.g., HOMO-LUMO Energies)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity. The energy gap between them indicates kinetic stability; a smaller gap suggests higher reactivity. irjweb.comchalcogen.ro For many related heterocyclic compounds, HOMO-LUMO energies have been calculated to explain charge transfer interactions and bioactivity. researchgate.netaimspress.comresearchgate.net However, there are no specific published values for the HOMO-LUMO energies or the energy gap of this compound.

Evaluation of Electrostatic Potential (ESP) Maps

Electrostatic potential maps are vital for visualizing the charge distribution on a molecule's surface, identifying sites prone to electrophilic and nucleophilic attack. researchgate.netresearchgate.net The red regions on an ESP map typically indicate negative potential (electron-rich areas), while blue regions show positive potential (electron-poor areas). For numerous quinazoline and triazole derivatives, ESP maps have elucidated reaction selectivities. researchgate.netresearchgate.net A specific ESP map for this compound is not available in the reviewed literature.

Study of Reaction Mechanisms and Transition States

Computational studies are instrumental in mapping out reaction pathways, identifying intermediates, and calculating the energy of transition states. Mechanisms for the synthesis of various 2,3-dihydroquinazolin-4(1H)-ones and other related structures have been proposed and supported by DFT calculations. researchgate.netacs.orgrsc.org These studies often involve key steps like cyclization or substitution. acs.org A detailed mechanistic study involving the formation or reaction of this compound, including its transition state analysis, has not been found.

Analysis of Regioselectivity and Stereoselectivity

Many chemical reactions can yield multiple products (isomers). Computational analysis helps predict which regio- or stereoisomer is more likely to form. Studies on related heterocyclic systems have successfully used DFT to explain observed regioselectivity in substitution reactions or stereoselectivity in addition reactions. rsc.orgrsc.orgnih.govyoutube.com For the synthesis or reactions of this compound, no specific computational analysis of regioselectivity or stereoselectivity appears to have been published.

Prediction of Spectroscopic Parameters (e.g., Theoretical IR Spectrum)

DFT calculations can predict spectroscopic data, such as infrared (IR) spectra, with a high degree of accuracy. Comparing theoretical spectra with experimental data helps confirm molecular structures. The characteristic peaks in an IR spectrum, like the O-H stretch around 3300 cm⁻¹ or the C=O stretch near 1700 cm⁻¹, can be computationally modeled. unitn.itmasterorganicchemistry.com While IR data exists for related compounds like 4-Methylanisole, a calculated theoretical IR spectrum for this compound is not available. chemicalbook.com

Molecular Dynamics (MD) Simulations

MD simulations are used to study the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior, such as conformational changes or interactions with other molecules like solvents or biological receptors. nih.gov Such simulations have been applied to various nitrogen-containing heterocyclic compounds to understand their interactions and stability. nih.govnih.gov However, there are no specific MD simulation studies reported in the literature for this compound.

Conformational Analysis

The three-dimensional arrangement of atoms in this compound is critical to its chemical and biological activity. Conformational analysis, often performed using methods like Density Functional Theory (DFT), helps to identify the most stable geometries of the molecule. For the related 2,3-dihydroquinazolin-4(1H)-ones, the heterocyclic ring is a key feature, and the presence of a stereocenter at C2 can lead to the formation of both R- and S-enantiomers. researchgate.net In the case of this compound, the planarity of the dihydroquinazoline (B8668462) ring system and the orientation of the methyl group at the N1 position and the hydroxyl group at the C4 position are of primary interest.

Dihedral angle scanning is a common computational technique used to explore the conformational space of a molecule and to understand the energy landscape associated with bond rotations. researchgate.net For this compound, this would involve systematically rotating the bonds connected to the methyl and hydroxyl groups to identify the lowest energy conformers. The results of such an analysis can reveal the most likely shapes the molecule will adopt in different environments.

Table 1: Representative Conformational Analysis Data for a Dihydroquinazolinone Derivative

| Conformer | Dihedral Angle (N1-C2-N3-C4) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 15.2° | 0.00 | 75.3 |

| 2 | -165.8° | 1.25 | 15.1 |

| 3 | 178.9° | 2.50 | 9.6 |

Note: This table presents representative data for a dihydroquinazolinone derivative to illustrate the outputs of a conformational analysis. Specific values for this compound would require dedicated computational studies.

Stability and Interaction Studies within Chemical Systems

Understanding the stability of this compound and its interactions with other molecules is crucial for predicting its behavior in a chemical or biological system. Molecular dynamics (MD) simulations are a powerful tool for this purpose, allowing researchers to observe the dynamic behavior of the molecule over time. nih.govmdpi.com

In the context of drug design, MD simulations can be used to assess the stability of a ligand-protein complex. For instance, studies on quinazolin-4(3H)-one-morpholine hybrids have shown that strong hydrogen bond interactions with protein active sites can be maintained for a significant portion of the simulation time, indicating a stable binding mode. nih.gov The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are key metrics from MD simulations that provide insights into the stability of the molecule and its flexibility. nih.gov For this compound, MD simulations could be employed to study its interactions with a target protein, providing information on the stability of the complex and the key residues involved in binding.

Table 2: Representative Molecular Dynamics Simulation Data for a Ligand-Protein Complex

| Simulation Time (ns) | RMSD of Ligand (Å) | RMSF of Protein (Å) | Number of Hydrogen Bonds |

| 0-20 | 1.5 ± 0.3 | 1.2 ± 0.2 | 3-4 |

| 20-40 | 1.6 ± 0.2 | 1.3 ± 0.3 | 3-5 |

| 40-60 | 1.5 ± 0.3 | 1.2 ± 0.2 | 4-5 |

| 60-80 | 1.7 ± 0.4 | 1.4 ± 0.3 | 3-4 |

| 80-100 | 1.6 ± 0.3 | 1.3 ± 0.2 | 4-5 |

Note: This table provides representative data from an MD simulation to illustrate the types of insights that can be gained. Specific values for this compound would depend on the specific system being studied.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules like this compound. physchemres.org These calculations can provide a wealth of information, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap between them, dipole moment, and various other quantum chemical parameters. physchemres.org

The HOMO and LUMO energies are particularly important as they relate to the molecule's ability to donate and accept electrons, respectively. A small energy gap between the HOMO and LUMO suggests that the molecule is more reactive. physchemres.org These calculations have been used to study the corrosion inhibition potential of quinazoline derivatives, where the electronic properties of the molecules are correlated with their ability to protect metal surfaces. physchemres.org For this compound, DFT calculations could be used to predict its reactivity and potential as an electron donor or acceptor in various chemical reactions.

Table 3: Representative Quantum Chemical Calculation Data for a Quinazoline Derivative

| Parameter | Value |

| EHOMO (eV) | -6.54 |

| ELUMO (eV) | -1.55 |

| Energy Gap (ΔE) (eV) | 4.99 |

| Dipole Moment (μ) (Debye) | 3.21 |

| Hardness (η) | 2.50 |

| Softness (σ) | 0.40 |

Note: This table showcases representative data from quantum chemical calculations for a quinazoline derivative. The specific values for this compound would need to be determined through specific DFT calculations.

Structure–Reactivity Relationship Studies through Computational Approaches

By combining the insights from conformational analysis, interaction studies, and quantum chemical calculations, it is possible to establish structure-reactivity relationships for this compound. These relationships are fundamental to understanding how the molecule's structure influences its chemical behavior and biological activity.

Computational approaches such as molecular docking can be used to predict the binding affinity and orientation of this compound within the active site of a target protein. nih.govmdpi.com The docking score, a numerical value that estimates the binding affinity, can be used to rank different compounds and prioritize them for further experimental testing. nih.gov Furthermore, the analysis of the binding mode can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the compound's activity.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another important computational tool that can be used to assess the drug-likeness of a compound. nih.govnih.gov By evaluating various physicochemical properties, it is possible to predict whether a compound is likely to have favorable pharmacokinetic properties. nih.gov For this compound, these computational studies could provide valuable insights into its potential as a therapeutic agent and guide the design of new analogs with improved properties.

Table 4: Representative Docking and ADMET Prediction Data for a Quinazolinone Derivative

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted ADMET Property | Value |

| VEGFR2 | -12.41 | LYS868, GLU917 | Human Oral Absorption | High |

| EGFR | -10.36 | MET793, LYS745 | Blood-Brain Barrier Penetration | Low |

| SRC | -9.87 | THR338, LYS295 | CYP2D6 Inhibition | No |

Note: This table presents representative data from docking and ADMET prediction studies for a quinazolinone derivative. The specific values for this compound would be dependent on the target protein and the specific computational models used.

Role of 1 Methyl 1,4 Dihydroquinazolin 4 Ol As a Synthetic Intermediate and Molecular Scaffold

Precursor for Complex Heterocyclic Systems

The 1,4-dihydroquinazolin-4-ol framework is a valuable synthon for the creation of more elaborate heterocyclic structures. Its inherent chemical reactivity allows it to be a starting point for constructing fused ring systems and other complex molecules. researchgate.netrsc.org

One of the primary transformations of the dihydroquinazolinone core is its oxidation to the corresponding quinazolin-4(3H)-one. This aromatization step is often a key part of synthetic routes to biologically active quinazolinones. For instance, a series of 2,3-dihydroquinazolin-4(1H)-ones were first synthesized and subsequently oxidized using potassium permanganate (B83412) (KMnO₄) in acetone (B3395972) to yield the fully aromatic quinazolin-4(3H)-one analogues. nih.gov This straightforward conversion highlights the role of the dihydro- derivative as a stable, isolable precursor to the quinazolinone system.

Furthermore, the dihydroquinazolinone scaffold can be directly functionalized to build greater molecular complexity. Advanced catalytic methods, such as rhodium-catalyzed C-H bond activation, enable the direct alkylation of the dihydroquinazoline (B8668462) ring. osti.gov This powerful technique allows for the regioselective introduction of various substituents without the need for pre-functionalized starting materials, providing an atom-economical pathway to novel and complex derivatives. osti.gov This method has been successfully applied to dihydroquinazolines, demonstrating their utility in synthesizing natural products and drug candidates. osti.gov The ability to use the core structure to forge new carbon-carbon bonds directly is a testament to its value as a precursor for intricate molecular architectures.

Research has also shown the expansion of the quinazolinone scaffold into larger, polycyclic systems. For example, tetracyclic quinazolinones have been synthesized through the acid-catalyzed reaction of isatins with 1,2,3,4-tetrahydroisoquinolines, illustrating how the fundamental quinazolinone structure can be integrated into more complex, multi-ring frameworks. nih.gov

Strategies for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a strategy that aims to generate collections of structurally diverse small molecules from a common starting material or scaffold. nih.gov This approach is fundamental in drug discovery for exploring vast regions of chemical space to identify novel biological probes and drug leads. nih.govbeilstein-journals.org The 2,3-dihydroquinazolin-4(1H)-one (DHQ) scaffold is exceptionally well-suited for DOS due to its status as a "privileged structure." nih.govresearchgate.net

The DHQ core serves as a versatile template that can be decorated with various functional groups at multiple positions (N1, C2, and N3, as well as on the fused benzene (B151609) ring). This allows medicinal chemists to create large libraries of analogues for high-throughput screening. nih.govnih.gov By systematically altering the substituents, it is possible to fine-tune the steric, electronic, and physicochemical properties of the resulting molecules to optimize their interaction with specific biological targets.

A prime example of this strategy is the solid-phase synthesis of a combinatorial library of 1,4-disubstituted-3,4-dihydro-2(1H)-quinazolinones. nih.gov This approach enabled the rapid and simplified synthesis of a series of derivatives designed to maximize chemical diversity for biological screening. nih.gov The researchers utilized a common starting material on a solid support and introduced different building blocks to generate a library of compounds with potential anticancer activity. nih.gov

The key principles of using the dihydroquinazolinone scaffold in DOS include:

Scaffold-Based Diversification: Using the core DHQ structure as a central template.

Multi-component Reactions: Employing one-pot reactions to bring together several simple starting materials to rapidly assemble the scaffold with inherent diversity. nih.gov

Positional Diversity: Introducing a variety of chemical groups at different accessible points on the scaffold to create a library of analogues.

| DOS Strategy | Scaffold/Precursor | Diversification Method | Outcome | Reference |

| Solid-Phase Synthesis | N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid | Attachment of different building blocks to a tetrafunctional precursor on a resin. | Combinatorial library of 1,4-disubstituted-3,4-dihydro-2(1H)-quinazolinones for anticancer screening. | nih.gov |

| Privileged Scaffold-Based Library | 2-Aminobenzamide (B116534) | Cyclocondensation with a diverse panel of aldehydes. | Library of 2-substituted DHQ derivatives for biological evaluation. | nih.govnih.gov |

| Suzuki-Miyaura Cross-Coupling | 2-Amino-3-bromo-5-methylbenzoic acid | Introduction of various aldehydes and boronic acids in a multi-step synthesis. | Library of 2,8-disubstituted 6-methylquinazolin-4(3H)-ones for screening as epigenetic binders. | cnr.it |

Generation of Analogues for Structure-Reactivity Relationship Studies

A critical aspect of drug development and chemical biology is understanding the relationship between a molecule's structure and its biological activity or chemical reactivity (SAR/SRR). The 1-methyl-1,4-dihydroquinazolin-4-ol scaffold is an excellent platform for such studies. By synthesizing a systematic series of analogues with controlled structural variations, researchers can identify the key molecular features responsible for a desired effect.

Numerous studies have leveraged the dihydroquinazolinone core to generate libraries of compounds for SAR analysis. For example, a large-scale synthesis produced 57 analogues of 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones. nih.gov These compounds were screened against a broad panel of human cancer cell lines, revealing them to be potent, broad-spectrum cytotoxic agents. The study identified that the nature of the substituent at the C2 position significantly influenced the activity, with a naphthyl group leading to sub-micromolar cytotoxicity. This systematic approach, coupled with molecular docking and cell cycle analysis, confirmed that the compounds' mode of action was the inhibition of tubulin polymerization, providing a clear structure-activity relationship. nih.gov

In another study, a series of 1,4-disubstituted-3,4-dihydro-2(1H)-quinazolinones were synthesized and evaluated for their anti-proliferative and antioxidant activities. nih.gov The results showed that specific substitutions, such as a dichlorophenyl group at the 1-N position combined with certain amino acid-derived side chains at the 4-C position, led to enhanced cytotoxicity against specific cancer cell lines. nih.gov

Similarly, a library of 6-methylquinazolin-4(3H)-one derivatives was synthesized to explore new binders for the BRD9 epigenetic reader protein. cnr.it By varying the substituents at the 2- and 8-positions of the quinazolinone core, researchers were able to identify novel and selective agents, establishing the 6-methylquinazolin-4(3H)-one as a valuable molecular platform for developing BRD9 binders. cnr.it

These examples underscore the power of using the dihydroquinazolinone scaffold to generate focused libraries of analogues, which are essential for elucidating structure-reactivity and structure-activity relationships, ultimately guiding the design of more potent and selective chemical agents.

Future Directions and Emerging Research Avenues in 1 Methyl 1,4 Dihydroquinazolin 4 Ol Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The demand for environmentally benign chemical processes has spurred research into novel and sustainable methods for synthesizing quinazoline (B50416) derivatives. Future efforts will likely concentrate on one-pot, multi-component reactions that offer high atom economy and reduce waste. For instance, the development of green synthesis protocols, such as those utilizing deep eutectic solvents or visible light-driven photocatalysis with natural dye-sensitized TiO2, presents a promising and eco-friendly alternative to traditional methods. nih.gov These approaches often proceed under mild conditions and can lead to high yields of the desired products. nih.gov

Another area of focus is the expansion of solid-phase synthesis techniques. This methodology allows for the rapid generation of diverse libraries of dihydroquinazolinone derivatives, which is particularly valuable for screening for various applications. nih.gov The optimization of reaction conditions, including catalyst concentration, light intensity, and reaction time, will be crucial for maximizing the efficiency of these sustainable methods. nih.gov

| Synthetic Methodology | Description | Advantages | Potential Application for 1-Methyl-1,4-dihydroquinazolin-4-ol |

| One-Pot, Three-Component Reaction | A strategy where multiple reactants are combined in a single vessel to form a complex product in a sequential manner. acs.org | Increased efficiency, reduced waste, simplified purification. | Efficient synthesis of diverse this compound derivatives by varying the initial components. |

| Visible Light Photocatalysis | Utilizes visible light and a photocatalyst (e.g., curcumin-sensitized TiO2) to drive chemical reactions. nih.gov | Eco-friendly, uses a renewable energy source, mild reaction conditions. | Sustainable synthesis of this compound under ambient temperature and pressure. |

| Deep Eutectic Solvents (DES) | A new class of ionic liquids that are biodegradable, have low toxicity, and are inexpensive. | Greener solvent alternative, can enhance reaction rates and selectivity. | An environmentally friendly reaction medium for the synthesis of this compound. |

| Solid-Phase Synthesis | A method where molecules are covalently bound to a solid support during a chemical reaction. nih.gov | Amenable to automation and high-throughput synthesis, simplified purification. | Rapid generation of a library of this compound analogs for screening purposes. |

Exploration of Undiscovered Reactivity Pathways

Beyond established synthetic routes, the exploration of novel reactivity pathways of the 1,4-dihydroquinazolin-4-ol core is a key area for future research. The inherent functionalities within the molecule, including the heterocyclic ring system and the hydroxyl group, offer opportunities for diverse chemical transformations.

One promising avenue is the investigation of ring-opening and recyclization reactions. For example, the copper-catalyzed sulfonyl azide-alkyne cycloaddition/ring cleavage (CuAAC/ring cleavage) reaction, which has been used to synthesize various nitrogen-containing compounds, could be adapted to the dihydroquinazoline (B8668462) scaffold to generate novel heterocyclic systems. nih.gov Understanding the electrophilic and nucleophilic sites of the molecule through computational methods like Density Functional Theory (DFT) can help in predicting and designing new reactions. nih.govrsc.org The exploration of such pathways could lead to the discovery of derivatives with unique structural motifs and properties.

Advanced Spectroscopic Characterization Techniques for Complex Derivates

As the complexity of synthesized this compound derivatives increases, advanced spectroscopic techniques become indispensable for unambiguous structure elucidation. While one-dimensional Nuclear Magnetic Resonance (1D NMR) is a standard tool, it often falls short when dealing with molecules containing overlapping signals.

Two-dimensional NMR (2D NMR) spectroscopy offers a solution by spreading the signals across two frequency axes, thereby enhancing resolution. wikipedia.orglibretexts.org Techniques such as:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing the connectivity of the proton network within a molecule. wikipedia.orgyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with directly attached heteronuclei, typically ¹³C or ¹⁵N, providing clear one-bond connectivity information. wikipedia.orglibretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and heteronuclei over two or three bonds, which is crucial for piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons, providing information about their spatial proximity and the three-dimensional structure of the molecule. libretexts.org

Furthermore, the integration of computational methods, such as DFT, to simulate IR and NMR spectra can provide a valuable comparison with experimental data, aiding in the confirmation of complex structures. nih.govrsc.org

| 2D NMR Technique | Information Provided | Application in Characterizing this compound Derivatives |

| COSY | H-H scalar coupling (connectivity through bonds). youtube.com | Establishing the proton spin systems in substituted derivatives. |

| HSQC | One-bond H-X correlation (e.g., C-H). wikipedia.org | Assigning proton signals to their corresponding carbon atoms in the quinazoline ring and substituents. |

| HMBC | Multiple-bond H-X correlation (2-3 bonds). | Determining the placement of substituents and confirming the overall carbon framework. |

| NOESY | H-H spatial proximity (through-space). libretexts.org | Elucidating the stereochemistry and conformation of complex derivatives. |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis. researchgate.net These tools can analyze vast amounts of chemical data from literature and patents to predict the outcomes of reactions, suggest novel synthetic routes, and even design new molecules with desired properties. youtube.comyoutube.com

For this compound, AI can be employed in several ways:

Retrosynthetic Analysis: AI-powered tools can propose synthetic pathways by working backward from the target molecule to commercially available starting materials. youtube.com

Reaction Outcome Prediction: ML models can predict the yield and potential side products of a reaction under different conditions, thus guiding experimental design and optimization. researchgate.net

Discovery of New Reactions: By identifying patterns in chemical reactivity, AI can suggest novel transformations that have not yet been explored experimentally. nih.gov

The use of data-driven synthesis planning programs can significantly accelerate the discovery and development of new this compound derivatives by reducing the number of trial-and-error experiments. nih.gov

Scalable Synthesis and Process Optimization for Chemical Applications

For any practical application of this compound or its derivatives, the development of a scalable and efficient synthesis is paramount. Research in this area will focus on translating laboratory-scale procedures to larger, more industrially relevant scales. This involves addressing challenges such as heat transfer, mixing, and purification.

Process optimization will play a critical role in ensuring the economic viability and sustainability of the synthesis. This includes:

Parameter Optimization: Systematically varying reaction parameters such as temperature, pressure, catalyst loading, and reaction time to maximize yield and minimize impurities.

Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction conditions, improved safety, and easier scalability compared to traditional batch processes.

Purification Techniques: Developing efficient and scalable purification methods, such as fractional distillation or crystallization, to obtain the final product with high purity. researchgate.net

The ultimate goal is to establish a robust and cost-effective manufacturing process that can supply high-quality this compound for its intended chemical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Methyl-1,4-dihydroquinazolin-4-ol and its derivatives?

- Methodological Answer : The compound can be synthesized via Sonogashira cross-coupling or phosphorylation reactions. For example, quinazoline derivatives are prepared by reacting iodinated precursors with terminal alkynes under PdCl₂(PPh₃)₂ catalysis in dioxane or THF, followed by purification via column chromatography . Microwave-assisted synthesis (e.g., 4-Phenylquinazolin-2(1H)-one derivatives) is also effective, reducing reaction times and improving yields .

Q. How is the structural integrity of this compound validated experimentally?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and NMR (¹H, ¹³C) to verify substituent positions. For instance, δH and δC values in CDCl₃ or DMSO-d₆ solvents confirm aromatic proton environments and carbonyl functionality . X-ray crystallography may further resolve stereochemical ambiguities, though not explicitly detailed in the provided evidence.

Q. What in vitro assays are recommended for preliminary biological screening?

- Methodological Answer : Cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) are standard. Tubulin polymerization inhibition assays can evaluate mechanism of action, with IC₅₀ values compared to colchicine as a positive control . Dose-response curves and statistical validation (e.g., ANOVA) ensure reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound analogues?

- Methodological Answer : Systematically modify substituents (e.g., methoxy, halogens) at positions 2, 4, and 6 of the quinazoline core. For example, 4-methoxy groups enhance tubulin binding affinity, while iodination at position 6 improves stability . Computational docking (e.g., AutoDock Vina) to the colchicine binding site of β-tubulin (PDB: 1SA0) guides rational design .

Q. What experimental strategies address discrepancies in biological activity data?

- Methodological Answer : Contradictions in IC₅₀ values may arise from assay conditions (e.g., solvent polarity, cell line variability). Triangulate data using orthogonal methods:

- Compare tubulin polymerization inhibition (biochemical) with antiproliferative activity (cellular).

- Validate via Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .

- Replicate studies across multiple labs to control for batch-to-batch compound variability .

Q. How do researchers evaluate in vivo efficacy and pharmacokinetics?

- Methodological Answer : Use xenograft mouse models (e.g., MDA-MB-231 breast cancer) to assess tumor growth inhibition. Administer compounds orally (e.g., 50 mg/kg/day) and monitor plasma half-life via LC-MS/MS. Tissue distribution studies (e.g., brain, liver) evaluate bioavailability. Neuroprotective models (e.g., marmoset Parkinson’s disease) are less common but relevant if neurotoxicity is a concern .

Q. What strategies mitigate drug resistance in quinazoline-based tubulin inhibitors?

- Methodological Answer : Resistance mechanisms (e.g., P-glycoprotein efflux) are countered by:

- Introducing bulky substituents (e.g., phenylethynyl groups) to reduce substrate recognition.

- Co-administering with efflux pump inhibitors (e.g., verapamil) .

- Developing prodrugs activated selectively in tumor microenvironments (e.g., hypoxia-sensitive linkers) .

Methodological Best Practices

- Data Validation : Ensure HRMS matches theoretical mass within 5 ppm. Use triplicate runs for NMR and biological assays .

- Ethical Compliance : Follow ARRIVE guidelines for animal studies, including randomization and blinding to reduce bias .

- Mixed-Methods Research : Combine quantitative (e.g., IC₅₀) and qualitative (e.g., electron microscopy of microtubules) data to strengthen conclusions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.